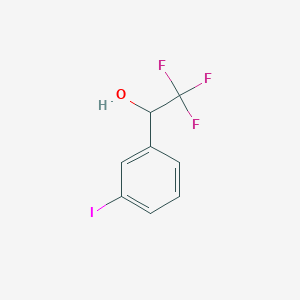![molecular formula C20H22N4O3S B12275274 N-[4-({2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}sulfamoyl)phenyl]acetamide](/img/structure/B12275274.png)
N-[4-({2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}sulfamoyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-({2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}sulfamoyl)phenyl]acetamide is a complex organic compound that features a pyrazole ring, a phenyl group, and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}sulfamoyl)phenyl]acetamide typically involves multiple steps. One common approach is the Buchwald-Hartwig amination, which involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst . The reaction conditions often include the use of xantphos as a ligand and cesium carbonate as a base.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Buchwald-Hartwig amination process to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-({2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}sulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The phenyl and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[4-({2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}sulfamoyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of N-[4-({2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}sulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways . The sulfamoyl group can form hydrogen bonds with amino acid residues, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1H-pyrazol-4-yl)phenyl]acetamide
- N-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]acetamide
- N-[4-(1H-pyrazol-4-yl)phenyl]sulfamoylphenylacetamide
Uniqueness
N-[4-({2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}sulfamoyl)phenyl]acetamide is unique due to the presence of both a pyrazole ring and a sulfamoyl group. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H22N4O3S |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-[4-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethylsulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C20H22N4O3S/c1-15(25)23-19-7-9-20(10-8-19)28(26,27)22-12-11-16-3-5-17(6-4-16)18-13-21-24(2)14-18/h3-10,13-14,22H,11-12H2,1-2H3,(H,23,25) |
InChI Key |
FGRTWWSDWBZHRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)C3=CN(N=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


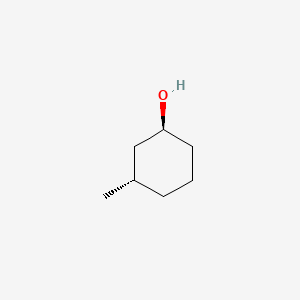
![Ethyl 8-chloro-7-iodoimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B12275208.png)
![3,5-diethyl 2,6-dimethyl-4-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B12275212.png)
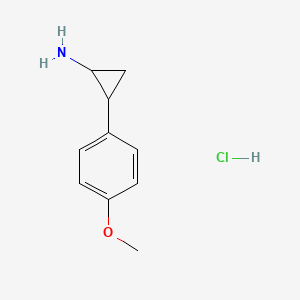
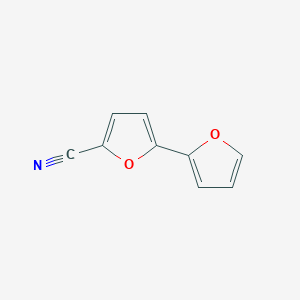
![4-[4-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12275221.png)
![1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B12275222.png)
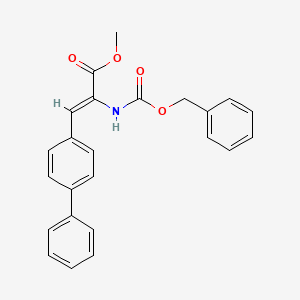
![6-bromo-2-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12275239.png)
![(1R,3S,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclohexane-1-carboxylic acid](/img/structure/B12275240.png)
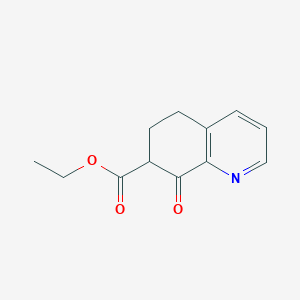

![4-(5-{[1,2,4]Triazolo[4,3-a]pyridin-8-yl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B12275249.png)
